N-((1-isopropylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide
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Overview
Description
“N-((1-isopropylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a piperidine ring, an isopropyl group, and a p-tolyloxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1-isopropylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide” typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.
Attachment of the p-Tolyloxy Group: This step involves the reaction of p-tolyl alcohol with appropriate reagents to form the p-tolyloxy group.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the p-tolyloxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions could target the piperidine ring or the acetamide moiety, potentially leading to the formation of secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield p-tolualdehyde or p-toluic acid, while reduction could produce secondary amines or alcohols.
Scientific Research Applications
“N-((1-isopropylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide” may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor interactions or enzyme inhibition.
Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological properties.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with receptors, enzymes, or other proteins, leading to modulation of biological pathways. The piperidine ring and acetamide moiety might play crucial roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
- N-((1-methylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide
- N-((1-ethylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide
- N-((1-isopropylpiperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide
Uniqueness
“N-((1-isopropylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide” is unique due to the specific arrangement of its functional groups, which may confer distinct pharmacological or chemical properties compared to its analogs.
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14(2)20-10-8-16(9-11-20)12-19-18(21)13-22-17-6-4-15(3)5-7-17/h4-7,14,16H,8-13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFBHSIQFNKAKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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